The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information about its structure, properties, and potential applications in scientific research. As a piperidine derivative, it falls under the broader category of heterocyclic compounds, which are essential in the development of pharmaceuticals due to their diverse biological activities.
The synthesis of 2-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride typically involves several key steps:
The reaction conditions such as temperature, solvent choice (typically polar aprotic solvents), and reaction time are crucial for optimizing yield and purity. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are often employed for monitoring the reaction progress and purifying the final product.
The molecular structure of 2-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride can be described using various structural representations:
InChI=1S/C15H17ClN2O.ClH/c16-14-6-2-1-4-11(14)8-13-10-18-15(19-13)12-5-3-7-17-9-12;/h1-2,4,6,10,12,17H,3,5,7-9H2;1HThis code provides detailed information regarding the arrangement of atoms within the molecule.
C1CC(CNC1)C2=NC=C(O2)CC3=CC(=CC=C3)Cl.Cl.ClThese representations indicate that the compound has a piperidine ring connected to an oxazole ring with a chlorobenzyl substituent at one position. The presence of chlorine in the aromatic ring suggests potential electrophilic reactivity.
The chemical reactivity of 2-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride includes:
The mechanism of action for 2-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride is not fully elucidated but likely involves:
The physical and chemical properties of 2-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride include:
The melting point and boiling point data are essential for practical applications but require specific experimental determination.
The applications of 2-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride span various fields:
CAS No.:
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7